molecular formula C16H9BrN4O2S B294232 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294232
M. Wt: 401.2 g/mol
InChI Key: VYXXFLGUBZOFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant biochemical and physiological effects. Studies have shown that 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce oxidative stress. In addition, 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent antitumor activity against various cancer cell lines. 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising areas of research is the development of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based anticancer drugs. In addition, further studies are needed to elucidate the mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets. Furthermore, the development of novel synthesis methods for 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved yields and solubility would be beneficial for its future applications in various fields of scientific research.
Conclusion:
In conclusion, 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process that yields moderate to good yields. 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity, antibacterial and antifungal activity, and significant antioxidant activity. However, further studies are needed to fully understand the mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets.

Synthesis Methods

The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process that includes the reaction of 2-bromoaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-bromo-5,6-dicyano-1,4-benzoquinone-3-oxide. The intermediate is then treated with 1,3-benzodioxole-5-carbaldehyde and thiourea to obtain 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This method has been reported to yield 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in moderate to good yields.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as an antibacterial and antifungal agent. In addition, 6-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C16H9BrN4O2S

Molecular Weight

401.2 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9BrN4O2S/c17-11-4-2-1-3-10(11)14-18-19-16-21(14)20-15(24-16)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2

InChI Key

VYXXFLGUBZOFEY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Origin of Product

United States

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